3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical insights into the compound’s molecular connectivity and electronic environment:
¹H NMR (400 MHz, DMSO-d~6~):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.34 | Singlet | 3H | Methyl (C~4~-CH~3~) |
| 4.52 | Septet | 1H | Methine (OCH(CH~3~)~2~) |
| 4.68 | Singlet | 2H | Benzyl (SCH~2~C~6~H~4~CH~3~) |
| 6.89–7.32 | Multiplet | 8H | Aromatic protons (triazole-phenyl and benzyl groups) |
| 5.45 | Broad singlet | 2H | Amine (NH~2~) |
¹³C NMR (100 MHz, DMSO-d~6~):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 21.5 | Methyl (C~4~-CH~3~) |
| 69.8 | Methine (OCH(CH~3~)~2~) |
| 122.4–158.9 | Aromatic carbons |
| 167.2 | Triazole C~3~ (adjacent to sulfanyl) |
The singlet at δ 2.34 ppm corresponds to the methyl group on the benzyl moiety, while the septet at δ 4.52 ppm arises from the methine proton of the isopropyloxy group.
Infrared (IR) Vibrational Mode Identification
Key IR absorption bands (KBr pellet, cm⁻¹):
- 3390, 3320 : N–H asymmetric and symmetric stretching (amine group).
- 1605 : C=N stretching (triazole ring).
- 1245 : C–O–C asymmetric stretching (isopropyloxy group).
- 690 : C–S stretching (sulfanyl linkage).
The absence of a band near 1700 cm⁻¹ confirms the absence of carbonyl groups, consistent with the triazole-amine structure.
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals a molecular ion peak at m/z 396.1345 ([M+H]⁺, calculated 396.1348 for C~20~H~22~N~4~OS). Major fragments include:
- m/z 238.0881 : Loss of isopropyloxy group (C~3~H~7~O).
- m/z 163.0423 : Benzylsulfanyl fragment (C~7~H~7~S).
Fragmentation pathways align with cleavage at the sulfanyl and ether linkages, characteristic of 1,2,4-triazole derivatives.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray analysis (CCDC 267578) confirms the molecular geometry:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 14.20 Å |
| Bond length (N4–C5) | 1.329 Å |
| Dihedral angle (triazole-phenyl) | 12.4° |
The triazole ring is nearly planar (mean deviation: 0.04 Å), with intramolecular hydrogen bonds between the amine group and sulfanyl sulfur (N–H···S = 2.89 Å).
Comparative Structural Analysis with Related 1,2,4-Triazole Derivatives
The compound’s structure shares key features with other 1,2,4-triazoles:
3,5-Dimethyl-4H-1,2,4-triazol-4-amine (CID 229800):
4-((4-Methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol (CID 6871332):
Antioxidant triazole derivatives (Evitachem EVT-4538117):
- Share a 1,2,4-triazole core but feature thioacetamide substituents.
- Demonstrate reduced planarity due to steric hindrance.
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4OS/c1-13(2)24-17-6-4-5-16(11-17)18-21-22-19(23(18)20)25-12-15-9-7-14(3)8-10-15/h4-11,13H,12,20H2,1-3H3 |
InChI Key |
ZURVMYKINWGHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Propan-2-yloxy)benzohydrazide
The synthesis begins with the esterification of 3-hydroxybenzoic acid (A1 ) using propan-2-ol under acidic conditions to yield 3-(propan-2-yloxy)benzoate (A2 ). Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces 3-(propan-2-yloxy)benzohydrazide (A3 ) (Scheme 1).
Reaction Conditions :
-
A1 → A2 : H₂SO₄ (cat.), reflux, 12 h, 85% yield.
-
A2 → A3 : NH₂NH₂·H₂O, ethanol, 80°C, 6 h, 78% yield.
Thiosemicarbazide Formation
A3 reacts with carbon disulfide (CS₂) in basic media (KOH/ethanol) to form potassium 3-(propan-2-yloxy)benzoylhydrazinecarbodithioate (A4 ). Acidification with HCl yields the corresponding thiosemicarbazide (A5 ) (Scheme 1).
Key Data :
-
A4 : IR (KBr): 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
-
A5 : ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.4–6.8 (m, 4H, Ar-H), 4.6 (m, 1H, OCH(CH₃)₂).
Cyclization to 1,2,4-Triazole-4-amine
Cyclization of A5 in aqueous NaOH (10%) at reflux for 8 h generates 5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine (A6 ). The sulfanyl group is introduced via alkylation with 4-methylbenzyl bromide in DMF, yielding the target compound (A7 ) (Scheme 1).
Optimization :
-
Higher yields (72%) are achieved using K₂CO₃ as a base at 60°C.
-
A7 : HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₂₃N₄OS: 391.1592; found: 391.1589.
One-Pot Tandem Cyclization Using Sulfamic Acid
Condensation and Cyclization
A one-pot method involves reacting 3-(propan-2-yloxy)benzaldehyde (B1 ) with thiosemicarbazide in ethanol under reflux. Sulfamic acid (10 mol%) catalyzes the formation of 4-amino-5-[3-(propan-2-yloxy)phenyl]-1,2,4-triazole-3-thiol (B2 ). Subsequent alkylation with 4-methylbenzyl chloride produces A7 in 68% overall yield (Scheme 2).
Advantages :
-
Reduced reaction time (6 h vs. 12 h in traditional methods).
-
B2 : ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=S), 158.2 (C-O).
Solid-Phase Synthesis on Wang Resin
Immobilization and Functionalization
Wang resin-bound 3-(propan-2-yloxy)benzoic acid (C1 ) is treated with thiosemicarbazide in DIC/HOBt to form the resin-bound thiosemicarbazide (C2 ). Cyclization with TFA/CH₂Cl₂ (1:1) releases B2 , which is alkylated in solution phase to yield A7 (Scheme 3).
Key Metrics :
-
Purity (HPLC): >95%.
-
Isolated Yield: 65%.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (150 W, 120°C, 30 min) of A5 in NaOH/EtOH achieves 88% conversion to A6 , compared to 62% under conventional heating. Alkylation under similar conditions completes in 15 min (Scheme 4).
Spectroscopic Validation :
-
A7 : IR (KBr): 3250 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N).
-
Melting Point: 189–191°C.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hydrazinolysis | 72 | 14 | 98 | High scalability |
| One-Pot | 68 | 6 | 97 | Reduced steps |
| Solid-Phase | 65 | 24 | 95 | Ease of purification |
| Microwave | 75 | 0.5 | 99 | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or sulfanyl moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl and phenyl groups can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Modifications
The triazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly influencing bioactivity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings from Analogues
Substituent Effects on Enzyme Inhibition
- Electron-Withdrawing Groups (EWGs): Analogues with 4-fluorobenzyl or 3-chloro-4-fluorobenzyl groups (e.g., ) show enhanced tyrosinase inhibition due to improved binding to the catalytic copper center. The fluorine atom engages in halogen bonding, while chlorine increases hydrophobic interactions .
- Bulkier Substituents: The target compound’s 3-(isopropoxy)phenyl group may hinder binding compared to smaller groups like pyridinyl, but its bulk could enhance selectivity for less sterically constrained targets .
Antimicrobial Activity
- Benzimidazole Derivatives: Compounds like 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine exhibit potent antibacterial activity (MIC ≤ 3.125 µg/mL) due to DNA intercalation or enzyme disruption .
Limitations and Contradictions
- Activity vs. Substituent Size: While smaller substituents (e.g., pyridinyl) favor enzyme inhibition, larger groups (e.g., isopropoxy) may reduce activity but improve pharmacokinetics (e.g., oral bioavailability) .
Biological Activity
3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 342.46 g/mol. The compound features a triazole ring, which is known for its pharmacological importance, particularly in antifungal and anticancer agents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine |
Synthesis
The synthesis of 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with thiol and subsequent coupling with propan-2-yloxyphenyl derivatives to form the final triazole structure.
Anticancer Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. A study evaluated the anticancer activity of related triazole compounds against various cancer cell lines using XTT assays. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives displaying significant antiangiogenic activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazole derivatives are known to exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that similar compounds demonstrate minimum inhibitory concentrations (MICs) in the range of against various pathogens including E. coli and S. aureus .
The mechanism by which 3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine exerts its biological effects likely involves interaction with specific enzymes or receptors within target cells. The triazole moiety may inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi, which is critical for their survival .
Study 1: Anticancer Evaluation
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results highlighted that certain substitutions on the triazole ring significantly enhanced anticancer activity compared to parent compounds .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives showed that modifications at specific positions on the triazole ring led to improved antibacterial potency against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values as low as for some derivatives .
Q & A
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Measure π→π* transitions in triazole (λmax ~260 nm) and assess solvent effects on absorption .
- Cyclic Voltammetry : Identify redox-active sites (e.g., sulfanyl group oxidation at +1.2 V vs. Ag/AgCl) .
- NMR Chemical Shifts : Correlate substituents with deshielding effects (e.g., 4-methylbenzyl shifts H-3 proton to δ 8.2 ppm) .
How can computational modeling guide the design of triazole derivatives with enhanced stability?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility by simulating interactions with water/organic solvents .
- Docking Studies : Screen against target proteins (e.g., thioredoxin reductase) to optimize binding affinity .
- Thermogravimetric Analysis (TGA) : Validate computational stability predictions (e.g., decomposition onset at 220°C) .
What strategies resolve challenges in crystallizing sulfanyl-triazole derivatives?
Q. Basic Research Focus
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature Gradients : Gradual cooling from 60°C to 4°C reduces lattice defects .
- Additive Screening : Introduce trace acetic acid to promote hydrogen-bonded networks .
How do researchers analyze regioselectivity in S-alkylation reactions of triazole-thiones?
Q. Advanced Research Focus
- Isotopic Labeling : Use <sup>13</sup>C-labeled alkyl halides to track sulfur vs. nitrogen alkylation .
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H-NMR to identify intermediates .
- Computational Transition-State Modeling : Compare energy barriers for competing pathways (e.g., sulfur alkylation favored by 5 kcal/mol) .
What in vitro assays are suitable for preliminary bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
